ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
CAS No.: 445266-56-8
Cat. No.: VC21480377
Molecular Formula: C21H24FNO5
Molecular Weight: 389.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445266-56-8 |
|---|---|
| Molecular Formula | C21H24FNO5 |
| Molecular Weight | 389.4g/mol |
| IUPAC Name | ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C21H24FNO5/c1-5-27-20(25)18-16(12-8-11(26-4)6-7-13(12)22)17-14(24)9-21(2,3)10-15(17)28-19(18)23/h6-8,16H,5,9-10,23H2,1-4H3 |
| Standard InChI Key | WEBSGQILGMVCPM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N |
Introduction
Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with diverse applications in medicinal chemistry and material science. Its molecular formula is C21H24FNO5, and it has a molecular weight of 389.4 g/mol . This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its molecular structure.
Synthesis
The synthesis of ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-component reactions (MCRs). A common synthetic route includes the reaction of malononitrile, an aldehyde, and dimedone under solvent-free conditions, often catalyzed by magnetic nano-catalysts.
Medicinal Applications
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Antitumor Activity: The compound may inhibit specific enzymes associated with cell proliferation pathways.
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Anti-inflammatory and Antimicrobial Properties: Useful in biological studies for developing therapeutic agents.
Industrial Applications
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Dyes and Semiconductors: Utilized due to its unique chemical structure.
Research Findings
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 389.4 g/mol | |
| XLogP3-AA | 3.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 5 |
The compound's biological activity is primarily attributed to its ability to modulate enzyme and receptor activity. Its potential therapeutic applications include antitumor and anti-inflammatory activities.
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